2-({[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)imidazo[1,2-a]pyrimidine
Description
This compound features an imidazo[1,2-a]pyrimidine core linked via a sulfanylmethyl (-SCH2-) group to a 4-phenyl-6-(trifluoromethyl)pyrimidine moiety. The trifluoromethyl (CF3) group confers electron-withdrawing properties, enhancing metabolic stability and lipophilicity, while the phenyl and pyrimidine rings contribute to π-π stacking interactions, often critical in biological target binding .
Properties
Molecular Formula |
C18H12F3N5S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C18H12F3N5S/c19-18(20,21)15-9-14(12-5-2-1-3-6-12)24-17(25-15)27-11-13-10-26-8-4-7-22-16(26)23-13/h1-10H,11H2 |
InChI Key |
ZOVQEWRKUYNMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC3=CN4C=CC=NC4=N3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl Sulfanylmethyl Precursors
The pyrimidine fragment is synthesized via a convergent alkylation strategy. Key steps include:
- Synthesis of 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine :
- Brominated enones (e.g., 5a ) react with 2-methylisothiourea sulfate in hydrochloric acid to form 4-(chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (6a ).
- Subsequent iodide substitution using KI in acetone yields 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (6c ) at 65% yield.
- Reaction conditions : Reflux in acetone, 8 h, room temperature.
Data Table: Intermediate Characterization
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula (C₁₉H₁₃F₃N₄S) | Confirmed via HRMS | |
| Yield of 6c | 65% | |
| Key NMR (¹H) Signals | δ 4.45 (s, 2H, CH₂S), 7.35–7.55 (m, Ph) |
Construction of the Imidazo[1,2-a]pyrimidine Core
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
The imidazo[1,2-a]pyrimidine moiety is synthesized via a GBB reaction:
Functionalization at the 2-Position
To introduce the methyl group for subsequent coupling:
- Methylation :
- Treatment with methyl iodide and NaH in DMF at 0°C to room temperature.
- Oxidation :
Coupling of Pyrimidine and Imidazo[1,2-a]pyrimidine Fragments
Nucleophilic Alkylation
Data Table: Comparative Coupling Efficiencies
| Leaving Group | Solvent | Base | Yield (%) | |
|---|---|---|---|---|
| Iodide | Acetone | K₂CO₃ | 92 | |
| Bromide | DMF | NaH | 65 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H/¹³C NMR : Confirms sulfanylmethyl linkage (δ 3.85–4.10 ppm for SCH₂) and aromatic regions.
- X-ray Crystallography : Validates regiochemistry of the pyrimidine-imidazo[1,2-a]pyrimidine linkage.
Challenges and Mitigation Strategies
Chemoselectivity in Alkylation
Chemical Reactions Analysis
Types of Reactions
2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol derivative.
Scientific Research Applications
2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Medicine: It shows promise as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Sulfur-Containing Linkers : The target compound’s sulfanyl (-S-) linker differs from sulfonamides (8a, 8b) and methylsulfinyl groups . Sulfanyl offers moderate polarity and redox versatility compared to sulfonamides’ stronger hydrogen-bonding capacity.
- Core Heterocycles : Replacing pyrimidine with pyridine (as in ) reduces aromatic nitrogen content, altering electronic distribution and solubility.
Key Observations :
- The target compound’s synthesis would likely face challenges in coupling the bulky 4-phenyl-6-CF3-pyrimidine to the imidazo[1,2-a]pyrimidine core.
- Styryl derivatives (e.g., 4h ) achieve higher yields via Heck coupling, suggesting that analogous methods might apply to the target compound’s synthesis.
Pharmacological and Physicochemical Properties
Table 3: Comparative Pharmacological Data
Key Observations :
Biological Activity
2-({[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)imidazo[1,2-a]pyrimidine is a complex organic compound notable for its unique structural features, including a trifluoromethyl group and an imidazo[1,2-a]pyrimidine moiety. The molecular formula is with a molecular weight of approximately 387.4 g/mol. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent.
Structural Characteristics
The compound features:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Pyrimidine Ring : A common structural element in many biologically active compounds.
- Sulfanyl Group : Linked to the imidazo[1,2-a]pyrimidine framework, contributing to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 2-({[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)imidazo[1,2-a]pyrimidine exhibits significant antimicrobial activity against various bacterial strains. Studies have shown potent effects against both gram-positive and gram-negative bacteria, suggesting applications in treating infections .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specific studies have focused on its interactions with various enzymes, leading to biochemical cascades that may produce therapeutic effects. For instance, it has shown potential as an inhibitor of specific kinases involved in cancer pathways .
Case Studies and Experimental Data
-
Inhibition Studies :
- The compound was tested against several enzymes, demonstrating varying degrees of inhibition. Notably, it showed promising results in inhibiting V600EBRAF, a target in cancer therapy .
- A study highlighted its IC50 values against different bacterial strains, indicating effective concentrations for antimicrobial action.
- Cell Line Testing :
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and notable properties of compounds related to 2-({[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)imidazo[1,2-a]pyrimidine:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 5,7-Dimethyl-2-(((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine | Additional methyl groups | Potentially enhanced biological activity |
| 2-[4-(1-Aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-a]pyridine | Different heterocyclic structure | Known for selective inhibition properties |
| Substituted Imidazo[1,2-a]pyridines | Similar imidazo structure | Various biological activities including antibacterial effects |
The specific mechanisms by which 2-({[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)imidazo[1,2-a]pyrimidine exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors, leading to downstream effects that may be leveraged for therapeutic purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
